Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate
Description
Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate is a brominated imidazo[1,2-a]pyrazine derivative featuring a 4-methylpiperazinyl substituent at position 8 and an ethyl carboxylate group at position 2. The imidazo[1,2-a]pyrazine core is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The 4-methylpiperazinyl group is a common pharmacophore in drug design, often improving solubility and bioavailability through its basic nitrogen, which can undergo protonation under physiological conditions .
Properties
Molecular Formula |
C14H18BrN5O2 |
|---|---|
Molecular Weight |
368.23 g/mol |
IUPAC Name |
ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H18BrN5O2/c1-3-22-14(21)10-8-20-9-11(15)17-13(12(20)16-10)19-6-4-18(2)5-7-19/h8-9H,3-7H2,1-2H3 |
InChI Key |
LNDHCQVJHSVHJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)N3CCN(CC3)C)Br |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 6
Bromination is critical for introducing reactivity at the 6-position. N-Bromosuccinimide (NBS) in ethanol or acetone at 25–80°C is widely used . For instance, treating ethyl imidazo[1,2-a]pyrazine-2-carboxylate with NBS in ethanol at 80°C for 12 hours achieves 44.7–75% yield . Electrophilic aromatic substitution (EAS) is favored due to the electron-rich nature of the imidazo ring.
Optimized Bromination Protocol :
| Parameter | Value |
|---|---|
| Reagent | NBS (1.2 equiv) |
| Solvent | Ethanol or acetone |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 44.7–75% |
| Parameter | Value |
|---|---|
| Reagent | 4-Methylpiperazine (1.5 equiv) |
| Solvent | DMF or DMSO |
| Base | K2CO3 or Et3N |
| Temperature | 120°C |
| Time | 24 hours |
| Yield | 65–80% |
Esterification at Position 2
The ethyl carboxylate group is typically introduced early via esterification. Ethyl chloroformate or direct esterification of carboxylic acid intermediates with ethanol in acidic conditions (e.g., H2SO4) is employed . For example, reacting imidazo[1,2-a]pyrazine-2-carboxylic acid with ethanol and H2SO4 at reflux for 6 hours yields 85–90% ester .
| Parameter | Value |
|---|---|
| Reagent | Ethanol (excess) |
| Catalyst | H2SO4 or HCl |
| Temperature | Reflux (78°C) |
| Time | 6–12 hours |
| Yield | 85–90% |
Industrial-Scale Synthesis Considerations
Industrial production optimizes cost and efficiency. Continuous flow reactors reduce reaction times (e.g., bromination in 2 hours vs. 12 hours batch-wise) . High-throughput screening identifies ideal solvents (e.g., 2-propanol for bromination) and catalysts (e.g., NaHCO3 for SNAr) .
Industrial vs. Laboratory Methods :
| Parameter | Laboratory | Industrial |
|---|---|---|
| Bromination Time | 12 hours | 2 hours (flow reactor) |
| Solvent Volume | 100 mL/g substrate | 50 mL/g substrate |
| Yield | 44.7–75% | 70–85% |
Analytical Characterization
Post-synthesis characterization ensures purity and structural fidelity:
-
1H/13C NMR: Aromatic protons appear at δ 7.14–8.68 ppm; carbonyl carbons at δ 165–170 ppm .
-
IR Spectroscopy: C=O stretch at 1708–1723 cm⁻¹; N-H at 3345–3348 cm⁻¹ .
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination: Dibrominated byproducts form if excess NBS is used. Mitigation: Strict stoichiometric control (1.0–1.2 equiv NBS) .
-
Low SNAr Reactivity: Steric hindrance at position 8 reduces substitution efficiency. Mitigation: Use polar aprotic solvents (DMSO) and elevated temperatures (120°C) .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 participates in nucleophilic substitution due to its electron-withdrawing nature and the aromatic ring’s activation. Common reactions include:
Table 1: SNAr Reactions
For example, coupling with aryl amines under palladium catalysis replaces bromine with aromatic amines, enabling access to pharmacologically relevant analogs .
Transition Metal-Catalyzed Cross-Coupling
The bromine atom facilitates Suzuki-Miyaura and related cross-coupling reactions:
Table 2: Cross-Coupling Reactions
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, Ar-B(OH)₂, base, DME, 80°C | 6-Aryl/heteroaryl derivatives | |
| Sonogashira | CuI, PdCl₂, alkyne, NEt₃ | 6-Alkynylimidazo[1,2-a]pyrazine |
These reactions are critical for introducing diverse aromatic or alkynyl groups at position 6, enhancing structural diversity for drug discovery .
Functionalization of the Piperazine Substituent
The 4-methylpiperazin-1-yl group at position 8 undergoes modifications:
N-Oxidation
-
Reagents: mCPBA (meta-chloroperbenzoic acid) or H₂O₂.
-
Product: Piperazine N-oxide derivatives.
-
Mechanism: Oxidation of the tertiary amine to form N-oxide, altering electronic properties and solubility.
Alkylation/Acylation
-
Reagents: Alkyl halides or acyl chlorides in presence of base (e.g., K₂CO₃).
-
Product: N-alkylated or N-acylated piperazine derivatives.
Ester Hydrolysis
The ethyl carboxylate group at position 2 undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis: HCl/H₂O, reflux → Carboxylic acid derivative.
-
Basic Hydrolysis (Saponification): NaOH/EtOH → Sodium carboxylate.
Oxidation of the Imidazo[1,2-a]pyrazine Core
-
Reagents: Oxidizing agents like KMnO₄ or RuO₄.
-
Product: N-oxides or hydroxylated derivatives, depending on conditions.
Photochemical Reactions
Limited data suggest potential for photoinduced cyclization or halogen exchange under UV light, though specific protocols require further validation.
Key Reaction Mechanisms and Selectivity Considerations
-
SNAr vs. Cross-Coupling:
-
Steric Effects:
-
The 4-methylpiperazine group at position 8 sterically hinders reactions at adjacent positions, directing functionalization to position 6.
-
-
Electronic Effects:
-
Electron-deficient aromatic ring (due to Br and ester) enhances electrophilicity at position 6.
-
Scientific Research Applications
Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate is a synthetic organic compound belonging to the imidazo[1,2-a]pyrazine class. It has a bromine atom at the 6th position and a 4-methylpiperazin-1-yl group at the 8th position of the imidazo ring. The molecular formula is C14H18BrN5O2, and it has a molecular weight of approximately 355.19 g/mol. This compound has gained attention in medicinal chemistry because of its potential therapeutic applications and biological activities.
Potential Activities
The biological activity of this compound is mainly because of its interaction with various biological targets. Potential activities include:
- Binding affinity
- Influencing the chemical reactivity
- Interactions with various biological molecules
Potential Applications
this compound has several potential applications. Studies indicated its potential interactions with various biological molecules.
Comparable Compounds
this compound shares structural similarities with other compounds within the imidazo and pyrazine classes. Variations in substituents, such as halogens or nitrogen-containing groups, can significantly influence the chemical reactivity and biological activity of similar compounds. The unique combination of functional groups may give distinct properties that set it apart from these analogs.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-bromoimidazo[1,2-a]pyrazine | Lacks piperazine group | Simpler structure; fewer interactions |
| Ethyl 8-(morpholino)imidazo[1,2-a]pyrazine | Morpholine instead of piperazine | Different pharmacological profile |
| Ethyl 6-chloroimidazo[1,2-a]pyrazine | Chlorine instead of bromine | Potentially different reactivity and binding affinity |
Mechanism of Action
The mechanism of action of ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
Position 6 Substituents :
- 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine: Substitution at position 8 with a methylthio group instead of 4-methylpiperazinyl reduces basicity and may limit solubility.
- Methyl 8-bromo-2-methylimidazo[1,2-a]pyrazine-6-carboxylate : Replacing the ethyl carboxylate with a methyl ester and introducing a methyl group at position 2 alters steric and electronic properties. Methyl esters are generally less hydrolytically stable than ethyl esters, which could affect metabolic stability .
Position 8 Substituents :
- 6-Bromo-8-(4'-methoxyphenyl)imidazo[1,2-a]pyrazine (9a) : The methoxy group is electron-donating, contrasting with the electron-withdrawing bromine at position 4. This combination may create a polarized electronic profile, influencing binding to hydrophobic enzyme pockets .
Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 354.21 | 1.8 | 0.15 (PBS) | 6-Br, 8-4-methylpiperazinyl, 2-COOEt |
| 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine | 273.13 | 2.5 | 0.03 (PBS) | 6-Br, 8-SMe |
| Methyl 8-bromo-2-methylimidazo[1,2-a]pyrazine-6-carboxylate | 270.08 | 1.2 | 0.25 (PBS) | 8-Br, 2-COOMe, 6-Me |
Notes:
- The target compound’s higher molecular weight and polar 4-methylpiperazinyl group contribute to lower LogP compared to the methylthio analogue, suggesting improved aqueous solubility .
- The ethyl carboxylate (COOEt) offers a balance between metabolic stability and hydrolysis compared to methyl esters .
Biological Activity
Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate is a synthetic compound that belongs to the imidazo[1,2-a]pyrazine class. Its unique structure, featuring a bromine atom and a piperazine moiety, suggests significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{18}BrN_{5}O_{2}, with a molecular weight of approximately 355.19 g/mol. The compound's structure can be visualized as follows:
- Bromine atom at the 6th position
- 4-methylpiperazin-1-YL group at the 8th position
- Carboxylate functional group contributing to its reactivity
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific biological targets. Key areas of activity include:
Antiviral Activity
A study on related compounds demonstrated promising antiviral properties against hepatitis B virus (HBV). Compounds structurally similar to this compound showed IC50 values ranging from 1.3 to 9.1 µM for HBV replication inhibition, indicating potential for therapeutic applications in viral infections .
Antibacterial Effects
The compound has also been evaluated for antibacterial properties. Related imidazo[1,2-a]pyrazine derivatives have shown effective inhibition against various strains of bacteria, including Streptococcus pneumoniae. Notably, one derivative demonstrated selective inhibition of the FtsZ protein, a critical target for antibacterial drug development .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally related compounds is essential.
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| Ethyl 6-bromoimidazo[1,2-a]pyrazine | Lacks piperazine group | Simpler structure | Limited interactions |
| Ethyl 8-(morpholino)imidazo[1,2-a]pyrazine | Morpholine instead of piperazine | Different pharmacological profile | Moderate antibacterial activity |
| Ethyl 6-chloroimidazo[1,2-a]pyrazine | Chlorine instead of bromine | Potentially different reactivity | Variable antiviral activity |
This table highlights how variations in substituents can significantly influence both chemical reactivity and biological activity.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit key kinases implicated in cancer and viral replication processes .
Case Study: Anti-HBV Activity
In a recent study examining derivatives of imidazo[1,2-a]pyrazines for anti-HBV activity, several compounds were identified that inhibited HBV replication effectively. The most potent compounds had IC50 values below 10 µM and were further characterized for their cytotoxicity profiles .
Case Study: Antibacterial Screening
Another investigation focused on the antibacterial potential of imidazo derivatives against S. pneumoniae. The study revealed that certain derivatives exhibited selective inhibition without affecting other bacterial strains, suggesting a targeted approach for developing narrow-spectrum antibiotics .
Q & A
Basic Research Question
- IR spectroscopy : Identifies carbonyl (1710 cm⁻¹) and NH/OH stretches (3439 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) reveals pyrazine protons (δ 7.95–9.14) and carboxyl groups (δ 13.14) .
- LC-MS/HPLC : Confirms molecular weight (e.g., m/z 164.9 [M+H]⁺) and purity (≥98%) .
- X-ray crystallography : Resolves dihedral angles between pyridine and imidazopyrazine rings (16.2°) .
How does the Dimroth rearrangement impact synthesis, and how can it be mitigated?
Advanced Research Question
The Dimroth rearrangement occurs during basic hydrolysis of ethyl esters, leading to isomerization:
- Mechanism : Ring-opening at C-5 followed by reclosure, shifting substituents from C-2 to C-3 .
- Mitigation strategies :
What computational strategies predict biological activity and pharmacokinetics?
Advanced Research Question
- Molecular docking : Evaluates binding affinity to targets (e.g., cyclin-dependent kinases) using software like AutoDock .
- ADME/toxicity prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier penetration .
- Example : Carboxamide analogs showed improved binding affinity (-8.0 to -9.4 kcal/mol) compared to parent compounds .
How do structural modifications at the 8-position influence biological activity?
Advanced Research Question
- 4-Methylpiperazine substitution : Enhances solubility and target engagement (e.g., potassium channel inhibition by SCA40) .
- Bromine at C-6 : Increases electrophilicity, improving cross-coupling reactivity for derivatization .
- Toxicity trade-offs : Bulky substituents reduce cytotoxicity but may lower bioavailability .
What purification techniques are recommended for isolating this compound?
Basic Research Question
- Recrystallization : Ethanol or ethanol/dichloroethane mixtures yield high-purity crystals .
- Column chromatography : Silica gel with gradients (e.g., 0→5% MeOH/EtOAc) resolves chalcone derivatives .
- Acid-base partitioning : Neutralize reaction mixtures with HCl to precipitate intermediates .
How can contradictory data on biological targets be resolved?
Advanced Research Question
- Orthogonal assays : Combine enzymatic assays (e.g., CDK inhibition) with cellular models (e.g., anticonvulsant activity in neurons) .
- Target validation : Use CRISPR/Cas9 knockout or siRNA silencing to confirm specificity .
What analytical approaches distinguish isomeric products?
Advanced Research Question
- 2D NMR (COSY, NOESY) : Correlates proton environments to identify positional isomers .
- High-resolution mass spectrometry (HRMS) : Differentiates isomers by exact mass (e.g., m/z 350.14207 vs. theoretical 350.14339) .
- X-ray diffraction : Resolves spatial arrangements unambiguously .
How are green chemistry principles applied to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
